Sodium phenylpyruvate monohydrate

Description

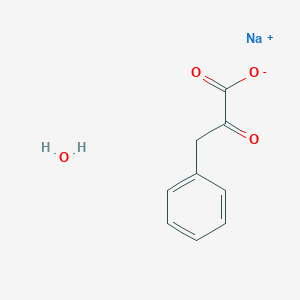

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-oxo-3-phenylpropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes

Sodium phenylpyruvate monohydrate can be prepared through various synthetic methodologies, ranging from classical chemical synthesis to modern chemoenzymatic approaches. The choice of a specific route often depends on factors such as desired purity, yield, and the availability of starting materials.

A common strategy for synthesizing sodium phenylpyruvate involves the conversion of precursor compounds like phenylalanine or benzaldehyde (B42025). One classical method involves the condensation of benzaldehyde with glycine (B1666218) derivatives to form phenylazlactone, which is subsequently hydrolyzed under acidic or basic conditions to yield phenylpyruvic acid. wikipedia.org Another approach starts with benzyl (B1604629) chloride, which undergoes double carbonylation to produce phenylpyruvic acid. wikipedia.org

A patented process describes the preparation of sodium phenylpyruvate from calcium phenylpyruvate. google.com This method involves reacting calcium phenylpyruvate with a sodium carbonate salt, such as sodium carbonate or sodium bicarbonate, in an inert atmosphere. google.com The reaction can be carried out in a temperature range of approximately 20°C to 150°C. google.com

Furthermore, phenylpyruvic acid can be synthesized from aminocinnamic acid derivatives. wikipedia.org For instance, the hydrolysis of α-acetaminocinnamic acid using hydrochloric acid results in the formation of phenylpyruvic acid. orgsyn.org

The synthesis of sodium phenylpyruvate can be significantly influenced by the reaction atmosphere. A patented process highlights the importance of conducting the conversion of calcium phenylpyruvate to sodium phenylpyruvate under an inert atmosphere, such as nitrogen or argon, to achieve high yields. google.com When the reaction is performed in the presence of air, the yield of this compound can be considerably lower. google.com For example, a reaction carried out under a nitrogen atmosphere can result in a yield of approximately 99.7% to 100%, whereas a similar reaction in air might only yield around 79%. google.com This suggests that atmospheric oxygen likely promotes side reactions that consume the desired product.

In the context of biotransformation, process optimization is crucial for maximizing the production of phenylpyruvic acid (PPA). In a two-step bioconversion process using engineered Escherichia coli, optimization of conditions for both growing and resting cells was performed. plos.org For growing cells, the optimal L-phenylalanine concentration and temperature were found to be 20.0 g·L⁻¹ and 35°C, respectively. plos.org A two-stage temperature control strategy was also implemented to balance cell growth and biotransformation. plos.org For resting cells in a bioreactor, agitation speed, aeration rate, and L-phenylalanine concentration were optimized to maximize PPA production. plos.org

Chemoenzymatic and purely enzymatic methods offer an alternative, often more stereoselective and environmentally friendly, route to phenylpyruvic acid and its derivatives. These methods typically utilize enzymes such as oxidases, dehydrogenases, and transaminases.

L-amino acid deaminases (L-AADs) catalyze the oxidative deamination of L-phenylalanine to produce phenylpyruvic acid. nih.gov Engineered Escherichia coli expressing L-AAD from Proteus mirabilis have been used for the biotransformation of L-phenylalanine to PPA. nih.gov Further metabolic engineering to block PPA degradation pathways can significantly improve the yield. nih.gov A two-step biotransformation system, involving both growing and resting cells of engineered E. coli, has been developed to enhance PPA production from L-phenylalanine. nih.gov

Enzymatic conversion can also be achieved using phenylalanine dehydrogenase, which catalyzes the reversible reaction between L-phenylalanine and phenylpyruvate. nih.govicm.edu.pl This enzymatic reaction is a key step in both the synthesis and degradation of phenylalanine. Lactate (B86563) dehydrogenase can also be utilized in the synthesis of related compounds, such as 3-phenyllactic acid from phenylpyruvic acid. medchemexpress.com

Chemoenzymatic synthesis often involves a combination of chemical and enzymatic steps to achieve the desired transformation. For instance, a synthetic route to isotopically labeled L-phenylalanine involves the initial chemical synthesis of a precursor, which is then converted to sodium phenylpyruvate. This intermediate is subsequently transformed into the final product via an enzymatic reductive amination reaction. deepdyve.com This approach combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic catalysis. nih.gov

Isotopic Labeling Strategies for Molecular Probes

Isotopically labeled sodium phenylpyruvate and its precursors are invaluable tools in various scientific disciplines, particularly in metabolic studies and structural biology using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Selective isotopic labeling of molecules like phenylpyruvic acid allows for the detailed investigation of molecular structure, dynamics, and interactions. researchgate.net

Deuterium (B1214612) Labeling: Deuterium-labeled sodium phenylpyruvate, such as Phenylpyruvic acid-d5 sodium, is used as a stable isotope-labeled standard for research purposes. medchemexpress.com The deuteration can potentially influence the pharmacokinetic and metabolic profiles of the compound. medchemexpress.com Enzymatic methods have been developed for the stereoselective labeling of phenylpyruvic acid with hydrogen isotopes (deuterium and tritium) in the side chain. nih.gov For instance, isotopomers of halogenated phenylpyruvic acid can be obtained by the enzymatic conversion of the corresponding isotopically labeled L-phenylalanine in the presence of phenylalanine dehydrogenase. nih.gov

Carbon-13 Labeling: Carbon-13 labeled phenylpyruvic acid, such as Phenylpyruvic acid-¹³C₆ sodium, is utilized in metabolic studies and for the synthesis of ¹³C-labeled L-phenylalanine. medchemexpress.comisotope.com The synthesis of selectively ¹³C-labeled precursors for aromatic amino acids, including phenylpyruvate, is crucial for protein NMR spectroscopy. researchgate.net Judicious selection of ¹³C-labeled starting materials allows for the production of proteins with specific labeling patterns in the side chains of aromatic amino acids, which helps in simplifying complex NMR spectra. researchgate.netresearchgate.net

A method for synthesizing [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine utilizes [2-¹³C] acetone (B3395972) and deuterium oxide as isotope sources, highlighting the combination of ¹³C and deuterium labeling. researchgate.net

The biosynthesis of aromatic amino acids, including phenylalanine, provides pathways for the incorporation of isotopes from labeled precursors. frontiersin.orgnih.gov

Precursor Compounds: In biological systems, particularly in microorganisms like E. coli, isotopically labeled α-ketoacid precursors are effectively used to label the corresponding amino acids. researchgate.net For instance, ¹³C-labeled phenylpyruvate can serve as a direct precursor for the in vivo synthesis of ¹³C-labeled phenylalanine. researchgate.netresearchgate.net This is achieved through the action of endogenous transaminases which catalyze the reversible conversion of the α-ketoacid to the amino acid. researchgate.net The use of late metabolic precursors, those downstream of the shikimic acid pathway, ensures highly selective labeling with high incorporation rates. nih.gov

Other precursors used for labeling aromatic amino acids include shikimic acid, but its synthesis can be complex. researchgate.net Simpler and more cost-effective precursors like selectively ¹³C-labeled pyruvate (B1213749) and erythrose have also been successfully used. researchgate.netresearchgate.net

Metabolic Pathways: The shikimate pathway is the central metabolic route leading to the synthesis of aromatic amino acids in plants and microorganisms. nih.gov Chorismate, a key intermediate in this pathway, is the branch point for the synthesis of tryptophan, phenylalanine, and tyrosine. nih.gov While in plants the main pathway to phenylalanine is via arogenate, in many microorganisms, the pathway proceeds through phenylpyruvate. nih.gov

By providing isotopically labeled substrates, such as ¹³C-labeled glucose or pyruvate, to microorganisms, the entire metabolic network can be traced, leading to the incorporation of the isotope into various metabolites, including phenylpyruvic acid and subsequently phenylalanine. nih.gov This technique, known as ¹³C-assisted metabolism analysis, is a powerful tool for studying metabolic pathways and discovering new enzymes. nih.gov The labeling patterns in proteinogenic amino acids provide information about the central metabolic fluxes. nih.gov

Applications in Nuclear Magnetic Resonance Spectroscopy for Protein Structure and Dynamics

Sodium phenylpyruvate, as a precursor to the amino acid phenylalanine, is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for the study of protein structure and dynamics. nih.govrsc.org The ability to introduce isotopically labeled phenylalanine into a protein allows for site-specific analysis, which is particularly crucial for large proteins where spectral overlap can be a significant challenge. nih.govbruker.com

The primary application lies in the use of isotopically labeled (e.g., ¹³C, ¹⁵N, ²H) phenylpyruvate in cell-based protein overexpression systems, most commonly in E. coli. nih.gov The bacterial cells' metabolic machinery converts the supplied α-keto acid into the corresponding amino acid, which is then incorporated into the target protein during synthesis. nih.gov This methodology provides a direct route to generating proteins with labeled phenylalanine residues, avoiding the complexities of multi-step organic synthesis of labeled amino acids. nih.gov

This selective labeling is instrumental for several advanced NMR experiments:

Structural Determination: Isotope-edited NMR experiments can filter signals, allowing observation of only those nuclei that are labeled. This simplifies complex spectra and helps in assigning resonances to specific phenylalanine residues within the protein's three-dimensional structure. azolifesciences.com

Dynamics and Interaction Studies: Aromatic residues like phenylalanine are often found in the hydrophobic cores of proteins or at interfaces of protein-protein or protein-ligand interactions. rsc.orgbruker.com By labeling these residues, NMR can be used to probe their local environment, dynamics, and involvement in binding events. bruker.com For instance, changes in the chemical shift of a labeled phenylalanine can indicate a conformational change upon ligand binding.

A key advantage of using α-ketoacid precursors like phenylpyruvate is the high efficiency of label incorporation with minimal isotopic scrambling to other amino acid types. nih.gov This ensures that the NMR signals are unambiguously from the intended phenylalanine residues, leading to more reliable structural and dynamic data. nih.gov This technique is part of a broader strategy of using α-ketoacids to label various amino acids, such as leucine (B10760876) and valine, to study large protein complexes. nih.govbiorxiv.orgsigmaaldrich.comnih.gov

Derivatization and Complex Chemical Reactivity

The chemical nature of sodium phenylpyruvate is dominated by the α-keto acid moiety, which imparts a rich and varied reactivity to the molecule. This reactivity is the foundation for its derivatization and its participation in complex chemical transformations.

Fundamental Reaction Mechanisms of the α-Keto Acid Moiety

The α-keto acid functional group in phenylpyruvate is characterized by a ketone group adjacent to a carboxylic acid. This arrangement gives rise to several fundamental reaction mechanisms:

Nucleophilic Addition to the Carbonyl Group: The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Decarboxylation: Like many α-keto acids, phenylpyruvic acid can undergo decarboxylation (loss of CO₂), particularly under certain enzymatic or thermal conditions, to form phenylacetaldehyde (B1677652). nih.gov

Transamination: The α-keto acid can be converted to the corresponding α-amino acid, phenylalanine, through a transamination reaction, which involves the transfer of an amino group from a donor molecule, such as another amino acid. wikipedia.orgnih.gov This reaction is fundamental to its role in metabolic pathways. nih.gov

Reductive Amination: Phenylpyruvic acid can be directly converted to phenylalanine via reductive amination. georganics.skwikipedia.org

Acylation: α-keto acids can act as acylation agents in certain chemical reactions. wikipedia.org

These reactions highlight the versatility of the α-keto acid group, allowing phenylpyruvate to serve as a precursor in both biological and synthetic chemical pathways. mdpi.com

Synthesis of Structurally Diverse Phenylpyruvate Derivatives

The reactivity of phenylpyruvic acid allows for its use as a starting material in the synthesis of a variety of derivatives. These synthetic transformations often target the ketone, the carboxylic acid, or the activated methylene (B1212753) group.

Common synthetic routes for producing phenylpyruvic acid itself include the condensation of benzaldehyde with glycine derivatives to form a phenylazlactone, which is subsequently hydrolyzed. georganics.skwikipedia.org Another method involves the hydrolysis of α-acetaminocinnamic acid. georganics.sk

From phenylpyruvic acid, a range of derivatives can be accessed:

Fluorinated Analogues: Fluorinated phenylpyruvic acids can be synthesized and are used as precursors for producing fluorinated phenylalanine derivatives, which have applications in pharmaceutical development. nih.gov For example, transamination reactions using the sodium salt of fluorinated phenylpyruvic acids can yield fluorinated phenylalanines. nih.gov

Heterocyclic Compounds: Phenylpyruvate has been used in the synthesis of heterocyclic structures like 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one and quinoxaline (B1680401) derivatives, which have been investigated for potential biological activities. georganics.sk

Naphthalene (B1677914) Diimide Conjugates: Phenylpyruvate moieties have been incorporated into naphthalene diimide (NDI) structures to create fluorescent probes for sensing enzymes like lactate dehydrogenase. acs.org

These examples demonstrate that the phenylpyruvate scaffold can be chemically modified to create a wide array of molecules with tailored properties and functions.

Keto-Enol Tautomerism and its Chemical Implications

Phenylpyruvic acid exhibits keto-enol tautomerism, a chemical equilibrium between the keto form (containing the ketone group) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). nih.govwikipedia.orgscispace.com This equilibrium is a critical aspect of its chemistry and is highly dependent on the solvent environment.

| Solvent | Predominant Form | Enol Tautomer (%) | Keto Tautomer (%) | Reference |

|---|---|---|---|---|

| Water | Keto | Low | High | nih.govscispace.com |

| Methanol | Enol | High | Low | nih.govscispace.com |

| Aprotic Solvents (e.g., DMSO) | Enol | ~93.5 | ~6.5 | nih.govscispace.comnih.gov |

Chemical Implications of Tautomerism:

Reactivity: The presence of both keto and enol forms means that phenylpyruvate can react as either a ketone or an enol. The enol form is particularly important in reactions where it acts as a nucleophile. The formation of a colored complex with ferric iron (Fe³⁺), a classic test for phenylketonuria, is dependent on the enol form. nih.govscispace.com

Stereochemistry: NMR studies have shown that the enol tautomer predominantly exists in the Z configuration. nih.govscispace.com

Solid-State Structure: In the solid crystalline state, phenylpyruvic acid exists in the enol form, whereas its sodium salt, sodium phenylpyruvate, is in the keto form. nih.govscispace.com This difference highlights the influence of the counter-ion and crystal packing forces on the tautomeric equilibrium.

The study of this equilibrium is often conducted using ¹H and ¹³C NMR spectroscopy, as the chemical shifts of the protons and carbons are distinct for the keto and enol forms. nih.govnih.govresearchgate.net The ratio of the two tautomers can be quantified by integrating the respective signals in the NMR spectrum. nih.gov

Biological and Biochemical Roles

Enzymatic Interactions and Substrate Specificity

Sodium phenylpyruvate serves as a substrate or inhibitor for several classes of enzymes, influencing a variety of biochemical reactions. Its chemical structure allows it to interact with active sites designed for other keto acids, leading to a range of metabolic effects.

Phenylpyruvate is a recognized substrate for phenylpyruvate decarboxylase (PPDC) (EC 4.1.1.43), an enzyme that catalyzes its conversion to phenylacetaldehyde (B1677652) and carbon dioxide. wikipedia.org This reaction is a critical step in the Ehrlich pathway, a metabolic route for the synthesis of fusel alcohols, such as 2-phenylethanol, in microbes like Saccharomyces cerevisiae. nih.govnih.gov

In S. cerevisiae, the enzyme Aro10p is identified as the primary, physiologically relevant phenylpyruvate decarboxylase. nih.gov Studies have shown that in the absence of the ARO10 gene, an alternative decarboxylation activity can be observed, involving other decarboxylases like Pdc5p, though with different kinetic properties. nih.govresearchgate.net The physiological importance of this decarboxylation may be to prevent the accumulation of phenylpyruvate to potentially inhibitory concentrations. nih.gov Research on a highly efficient PPDC, KDC4427 from Enterobacter sp., has demonstrated that phenylpyruvic acid is its preferred substrate over other keto acids. nih.gov

Table 1: Kinetic Parameters of Decarboxylases with Phenylpyruvate as a Substrate This table is interactive. You can sort and filter the data.

| Enzyme Source | Enzyme Name | Km (mM) | Vmax or kcat | Catalytic Efficiency (kcat/Km) (mM-1s-1) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Aro10p | 0.43 ± 0.04 | 120 ± 3 nmol min-1 (mg protein)-1 | - | nih.gov |

| Saccharomyces cerevisiae | Alternative activity (Pdc5p) | 1.1 ± 0.1 | 48 ± 2 nmol min-1 (mg protein)-1 | - | nih.govresearchgate.net |

| Enterobacter sp. CGMCC 5087 | KDC4427 | 0.28 ± 0.05 | 92.5 ± 2.4 s-1 | 330.4 ± 11.2 | nih.gov |

Phenylpyruvate undergoes keto-enol tautomerization, a reaction catalyzed by the enzyme phenylpyruvate tautomerase (PPT) (EC 5.3.2.1). wikipedia.org This enzyme is notably identical to the immunoregulatory cytokine known as macrophage migration inhibitory factor (MIF). acs.orgnih.gov The enzyme catalyzes the interconversion between the keto and enol forms of phenylpyruvate and its hydroxylated analogue, p-hydroxyphenylpyruvate. wikipedia.orgnih.gov

The catalytic mechanism is thought to involve general acid-base catalysis. acs.org The N-terminal proline residue (Pro-1) has been identified as a critical catalytic base. acs.orgresearchgate.netnih.gov Mutagenesis studies where Pro-1 was replaced by glycine (B1666218) or alanine (B10760859) resulted in a profound decrease in catalytic activity (kcat and kcat/Km), confirming its crucial role. acs.org While Tyr-95 was initially proposed as a potential general acid catalyst, mutating it to phenylalanine resulted in a fully active enzyme, indicating it is not essential for the catalytic mechanism. acs.orgnih.gov The residue Asn-97 appears to be involved in substrate binding rather than catalysis. acs.org

Phenylpyruvate can be reduced to phenyllactate through the action of dehydrogenases. Several lactate (B86563) dehydrogenases (LDH) and related enzymes can catalyze this reductive transformation, although their efficiency and specificity vary.

The enzyme FrsC, from the lactate/malate dehydrogenase superfamily, has been shown to catalyze the formation of L-phenyllactate from phenylpyruvate with high specificity. nih.gov Unlike other dehydrogenases that show broader substrate activity, FrsC exhibits exclusive activity with phenylpyruvate or its hydroxylated form, suggesting an evolution towards this specific function. nih.gov In lactic acid bacteria, various LDH isozymes are responsible for reducing phenylpyruvate to phenyllactate, a key step in its biosynthesis. nih.gov For instance, D-LDH1 from Sporolactobacillus inulinus efficiently converts phenylpyruvate to D-phenyllactate, with kinetic parameters indicating high efficiency (Km of 0.36 mM and kcat/Km of 1336.39 mM⁻¹s⁻¹). nih.govresearchgate.net Similarly, engineered L-lactate dehydrogenases have been developed to improve the synthesis of L-phenyllactate from phenylpyruvate. frontiersin.org

Conversely, phenylpyruvate is generally not considered a suitable substrate for lactate dehydrogenase A (LDHA), which primarily catalyzes the conversion of aliphatic pyruvate (B1213749) to lactate. Additionally, studies on the pyruvate dehydrogenase complex in rat brain mitochondria found no significant inhibition by phenylpyruvate at concentrations below 2mM. Phenylpyruvate also serves as a substrate for 4-hydroxyphenylpyruvate dioxygenase (HPPD), which can catalyze its conversion to 2-hydroxyphenylacetate. wikipedia.org

Phenylpyruvate is a key participant in aminotransferase (or transaminase) reactions, which involve the transfer of an amino group. Glutamine-phenylpyruvate transaminase (EC 2.6.1.64), also known as glutamine transaminase K, catalyzes the reversible reaction between L-glutamine and phenylpyruvate to produce 2-oxoglutaramate (B1222696) and L-phenylalanine. wikipedia.org This reaction requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.org

This transamination is a significant metabolic route. For example, in rat pancreatic islets, the conversion of phenylpyruvate to phenylalanine is linked to a decrease in the concentration of other amino acids, particularly glutamate (B1630785) and aspartate, which act as amino group donors. In the thermophilic bacterium Thermus thermophilus, an aminotransferase highly active with phenylpyruvate is believed to catalyze the final step in phenylalanine biosynthesis. nih.gov In rat kidney, a phenylpyruvate-specific glutamine transaminase is part of the glutaminase (B10826351) II pathway, which is involved in ammonia (B1221849) production (ammoniagenesis). nih.gov

Phenylpyruvate has been shown to inhibit key enzymes in central metabolic pathways, an effect that is particularly relevant to the pathophysiology of phenylketonuria.

Pyruvate Kinase (PK): Phenylpyruvate inhibits pyruvate kinase (EC 2.7.1.40), a crucial enzyme in the glycolytic pathway. Studies on rat brain cortex homogenates revealed that phenylpyruvate acts as a competitive inhibitor with respect to the enzyme's substrates, phosphoenolpyruvate (B93156) and ADP. nih.gov This inhibition of a key energy-producing enzyme in the brain may contribute to the neurological dysfunction seen in phenylketonurics. nih.govnih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD): Research has demonstrated that phenylpyruvic acid significantly inhibits the activity of glucose-6-phosphate dehydrogenase (G6PD) (EC 1.1.1.49) in rat brain homogenates. nih.govnih.gov G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate pathway, which is the primary source of NADPH. nih.govnih.gov NADPH is essential for antioxidant defense, protecting cells from oxidative stress. nih.govresearchgate.net By inhibiting G6PD, phenylpyruvate can impair NADPH production, potentially leading to an altered cellular redox state and increased oxidative stress. nih.govnih.govresearchgate.net This inhibitory effect is specific, as other phenylalanine metabolites like phenyllactic acid and phenylacetic acid did not affect G6PD activity. nih.gov

Table 2: Enzymatic Inhibition by Phenylpyruvate This table is interactive. You can sort and filter the data.

| Enzyme Inhibited | Organism/Tissue | Type of Inhibition | Notes | Reference |

|---|---|---|---|---|

| Pyruvate Kinase (PK) | Rat Brain Cortex | Competitive (with PEP and ADP) | Alanine was found to prevent the inhibitory action. | nih.gov |

| Hexokinase | Human Brain | Inhibitor | Phenylpyruvic acid is an inhibitor of human brain hexokinase. | nih.govpnas.org |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Rat Brain | Non-competitive (Implied) | Significantly reduced G6PD activity, potentially impairing NADPH production and antioxidant defense. | nih.govnih.gov |

Involvement in Endogenous Metabolic Pathways

Sodium phenylpyruvate is an endogenous keto-acid that is an intermediate in phenylalanine metabolism. nih.govpnas.org Under normal physiological conditions, the primary metabolic pathway for phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH). nih.govmedscape.com

However, when PAH activity is deficient, as in the genetic disorder phenylketonuria (PKU), this primary pathway is blocked. nih.govmedscape.com This leads to an accumulation of phenylalanine in the blood and tissues. The excess phenylalanine is then shunted into an alternative, less significant pathway initiated by transamination to form phenylpyruvate. nih.govpnas.org This reaction becomes more prominent with high phenylalanine levels. nih.gov Once formed, phenylpyruvate can be further metabolized into other compounds, such as phenyllactate (via reduction) and phenylacetate (B1230308) (via oxidative decarboxylation). pnas.orgyoutube.com In individuals with untreated PKU, high levels of phenylpyruvate and its derivatives are excreted in the urine, a hallmark of the disease. medscape.comyoutube.com The accumulation of these metabolites, including phenylpyruvate itself, is associated with the severe neurological symptoms and other clinical manifestations of PKU. nih.govnih.gov

Central Role in Phenylalanine Metabolism and its Associated Catabolites

Sodium phenylpyruvate monohydrate is a central figure in the alternative metabolic route for phenylalanine. Under normal physiological conditions, the primary pathway for phenylalanine degradation is its conversion to tyrosine by the enzyme phenylalanine hydroxylase. wikipedia.orgnih.govnih.gov However, in individuals with the genetic disorder Phenylketonuria (PKU), this enzyme is deficient. wikipedia.orgnih.gov This deficiency leads to an accumulation of phenylalanine in the blood and tissues.

When phenylalanine concentrations are excessively high, an alternative, minor metabolic pathway becomes significant: the transamination of phenylalanine to phenylpyruvic acid (the anionic form of which is phenylpyruvate). nih.govyoutube.com This reaction is catalyzed by the enzyme phenylalanine transaminase. nih.gov Phenylpyruvic acid is then further metabolized into other catabolites, including phenyllactic acid and phenylacetic acid. youtube.com The accumulation of phenylpyruvate and these associated catabolites is a hallmark of untreated PKU and contributes to the characteristic "musty" or "mousy" odor of the urine and sweat due to the presence of phenylacetate.

The metabolic fate of phenylalanine is therefore critically dependent on the activity of phenylalanine hydroxylase. In its absence, the formation of phenylpyruvate and its derivatives becomes the primary route for phenylalanine disposal. nih.gov

Interconnections with the Shikimate Pathway in Aromatic Amino Acid Biosynthesis

The story of this compound begins upstream in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. frontiersin.orgrsc.orgnih.gov This pathway is absent in mammals, making these amino acids essential components of the human diet.

The shikimate pathway starts with the precursors phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the production of chorismate. frontiersin.orgrsc.org Chorismate serves as a critical branch-point intermediate. For the synthesis of phenylalanine and tyrosine, chorismate is first converted to prephenate by the enzyme chorismate mutase. nih.govresearchgate.net In many microorganisms, prephenate is then dehydrated by prephenate dehydratase to form phenylpyruvate. researchgate.net Subsequently, phenylpyruvate is transaminated to yield phenylalanine. researchgate.net

Therefore, while sodium phenylpyruvate is a catabolite of phenylalanine in humans, its non-sodium precursor, phenylpyruvic acid, is a key intermediate in the biosynthesis of phenylalanine in many other organisms via the shikimate pathway. This highlights a fascinating divergence in the metabolic roles of this compound across different life forms.

Modulation of General Amino Acid Formation and Glucose Metabolism

The accumulation of phenylpyruvate can exert significant inhibitory effects on other crucial metabolic pathways, notably the formation of other amino acids and the metabolism of glucose.

High levels of phenylalanine and its metabolites, including phenylpyruvate, can competitively inhibit the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier. wikipedia.orgmtu.edu This interference can lead to a deficiency of essential amino acids in the brain, impacting protein synthesis and the production of neurotransmitters. wikipedia.orgnih.gov

Furthermore, phenylpyruvate has been shown to directly inhibit key enzymes involved in glucose metabolism. Research has demonstrated that phenylpyruvate can inhibit pyruvate carboxylase, an enzyme crucial for gluconeogenesis and the replenishment of oxaloacetate in the Krebs cycle. nih.gov It has also been reported to inhibit hexokinase, the enzyme that catalyzes the first committed step of glycolysis. nih.gov These inhibitory actions can disrupt normal glucose utilization and energy production within cells. nih.govnih.gov The inhibition of glycolysis by phenylpyruvate has been observed in rat cerebral cortex. nih.gov

Cellular and Molecular Effects

Influence on Cellular Proliferation and Viability in In Vitro Models

Recent research has shed light on the direct effects of sodium phenylpyruvate on cellular behavior, particularly in the context of cancer cell lines. Studies have demonstrated that sodium phenylpyruvate can exhibit cytotoxic effects, leading to a reduction in cell proliferation and viability in various in vitro models.

One study investigated the impact of sodium phenylpyruvate on human prostate cancer cell lines, DU145 and PC3. The results indicated that treatment with sodium phenylpyruvate significantly inhibited the viability of these cancer cells. nih.gov Another study on human tongue squamous cancer cell lines also reported remarkable inhibitory effects on cell proliferation. nih.gov

The table below summarizes the inhibitory effects of a related compound, sodium phenylbutyrate, on the viability of prostate cancer cells, illustrating a dose-dependent response. While not sodium phenylpyruvate, this data provides insight into the potential anti-proliferative effects of similar phenyl-substituted short-chain fatty acids.

Inhibitory Effects of Sodium Phenylbutyrate on Prostate Cancer Cell Viability

| Cell Line | Concentration of Sodium Phenylbutyrate (mM) | Inhibition of Viability (%) |

|---|---|---|

| DU145 | 5 | 25 |

| 10 | 50 | |

| 20 | 75 | |

| PC3 | 5 | 20 |

| 10 | 45 | |

| 20 | 70 |

This table is illustrative and based on the effects of a closely related compound, sodium phenylbutyrate, on prostate cancer cell lines as described in the literature. nih.gov

Investigation of Molecular Mechanisms Leading to Cellular Damage (e.g., DNA Integrity, Oxidative Stress)

The accumulation of phenylalanine and its metabolites, including phenylpyruvate, has been implicated in the induction of cellular damage through various molecular mechanisms, most notably by compromising DNA integrity and inducing oxidative stress.

Studies have shown that high levels of phenylalanine are associated with increased DNA damage in both blood and brain cells. nih.govresearchgate.net Research on leukocytes from PKU patients revealed a significant increase in DNA damage, which correlated with elevated blood phenylalanine levels. nih.gov In vitro studies have also demonstrated that phenylalanine can induce a dose-dependent increase in DNA damage. nih.gov While these studies primarily focus on phenylalanine, it is understood that its metabolites, such as phenylpyruvate, contribute to this genotoxic effect. researchgate.net

The induction of oxidative stress is another critical mechanism of cellular damage. Phenylpyruvate has been shown to inhibit glucose-6-phosphate dehydrogenase, a key enzyme in the pentose phosphate pathway that produces NADPH. nih.gov NADPH is essential for regenerating the antioxidant glutathione, and its depletion can lead to an increase in reactive oxygen species (ROS) and cellular oxidative damage. nih.govnih.gov Evidence of increased oxidative stress, including lipid and protein damage, has been observed in PKU patients, further supporting the role of phenylalanine and its metabolites in disrupting the cellular redox balance. researchgate.netresearchgate.net A study involving a cyclic dipeptide containing phenylalanine, cyclo(phenylalanine-proline), also demonstrated the induction of DNA damage via the elevation of ROS. researchgate.net

Advanced Research Applications

Biomedical Research Applications

In the biomedical field, sodium phenylpyruvate monohydrate is explored for its potential in drug development, its inherent biological activities, and its role in diagnostics.

This compound serves as a significant intermediate in pharmaceutical and chemical synthesis. fishersci.cafishersci.comthermofisher.comthermofisher.com One of its most notable applications is in a synthetic pathway for producing L-phenylalanine, an essential amino acid and a primary component of the low-calorie sweetener aspartame. google.comgoogle.com This process involves the conversion of phenylpyruvic acid to its sodium salt, sodium phenylpyruvate, which is then subjected to a transamination reaction with aspartic acid to yield L-phenylalanine. google.comgoogle.com

The process of rational drug design involves the targeted development of drug molecules designed to specifically bind to a biological target, such as a protein or nucleic acid, to elicit a therapeutic response. azolifesciences.com This approach aims to overcome the inefficiencies of traditional, high-throughput screening methods. azolifesciences.com While direct research on sodium phenylpyruvate within complex rational drug design programs is not extensively documented, its demonstrated biological activities, particularly its antitumoral effects, position it as a potential lead compound or a foundational structure for the design of new therapeutic agents. dergipark.org.trnih.gov Its ability to interact with metabolic pathways suggests that derivatives could be designed to more potently and selectively target enzymes or metabolic vulnerabilities in diseased cells. dergipark.org.trnih.gov

Recent research has focused on the potential of sodium phenylpyruvate as an antitumoral agent, with studies investigating its effects on various cancer cell lines.

In vitro studies have demonstrated that sodium phenylpyruvate exhibits cytotoxic effects against specific human cancer cell lines. A notable study investigated its impact on lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells. dergipark.org.tr The research found that sodium phenylpyruvate inhibited the growth of these tumor cells and increased their cell folding times. dergipark.org.tr

The most significant tumorostatic effect was observed at a concentration of 2.4 mM. dergipark.org.tr In the lung adenocarcinoma (A549) cell line, this effect was most pronounced after 24 hours of exposure, while in the breast adenocarcinoma (MDA-MB-231) cell line, the peak effect was seen after 72 hours. dergipark.org.tr These findings suggest that sodium phenylpyruvate has a direct cytotoxic impact on these cancer cells. dergipark.org.tr

| Cell Line | Cancer Type | Effective Concentration | Time of Max Effect |

|---|---|---|---|

| A549 | Lung Adenocarcinoma | 2.4 mM | 24 hours |

| MDA-MB-231 | Breast Adenocarcinoma | 2.4 mM | 72 hours |

The antitumoral effects of sodium phenylpyruvate are thought to stem from its ability to exploit the metabolic vulnerabilities of cancer cells. dergipark.org.tr Cancer cells exhibit altered metabolism, often characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect), and a strong dependency on specific nutrients like glucose and amino acids for their rapid proliferation. dergipark.org.trnih.govnih.gov

One proposed mechanism suggests that phenylpyruvic acid interferes with cancer cell metabolism by competing for enzymes involved in lactic acid metabolism. dergipark.org.tr This inhibition could suppress the production of lactic acid and, consequently, hinder the synthesis of crucial amino acids such as glycine (B1666218), glutamate (B1630785), and aspartate, which are vital for tumor growth. dergipark.org.tr Another hypothesis is that phenylpyruvate's metabolite, phenylacetate (B1230308), may deplete aliphatic amino acids, thereby suppressing DNA synthesis and inhibiting the proliferation of tumor cells. dergipark.org.tr This targeting of non-genetic metabolic dependencies is a growing area of cancer research. dergipark.org.trnm.org

Phenylpyruvate is well-established as a key biomarker for the diagnosis of the inherited metabolic disorder Phenylketonuria (PKU). guidechem.comchemicalbook.com Individuals with PKU have a deficiency in the enzyme phenylalanine monooxygenase, leading to the accumulation of phenylalanine and its conversion to phenylpyruvate. guidechem.com Consequently, high concentrations of phenylpyruvate in the urine are a primary indicator used in the diagnosis of PKU. guidechem.com This established role underscores the compound's significance in clinical chemistry and metabolic profiling. While research into developing sodium phenylpyruvate as a biomarker for other conditions like cancer is still nascent, its connection to fundamental metabolic pathways that are often dysregulated in disease presents a potential avenue for future diagnostic research. nih.govmdpi.com

Antitumoral Activity Research

Biotechnological and Bioconversion Processes

Sodium phenylpyruvate is a valuable substrate and intermediate in various biotechnological processes. It is a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase. guidechem.comchemicalbook.com Its role as an intermediate in the production of L-phenylalanine is a prime example of its application in bioconversion. google.comgoogle.com

Furthermore, specific industrial processes have been developed and patented for the efficient preparation of sodium phenylpyruvate. One such process describes the synthesis of this compound from calcium phenylpyruvate by reacting it with sodium carbonate under an inert atmosphere. google.comgoogle.comgoogle.com This method achieves a high yield and produces an aqueous solution of sodium phenylpyruvate that can be directly used in subsequent reactions, such as the transamination to L-phenylalanine, or evaporated to obtain the crystalline solid. google.comgoogle.com

Microbial Production of High-Value Derivatives (e.g., Phenyllactic Acid)

Sodium phenylpyruvate serves as a key precursor in the microbial biosynthesis of valuable derivatives, most notably phenyllactic acid (PLA). PLA is recognized for its broad-spectrum antimicrobial properties against both bacteria and fungi, making it a compound of interest for applications in the food and feed industries as a natural preservative. nih.govmedcraveonline.com The synthesis of PLA in various microorganisms, particularly lactic acid bacteria (LAB), occurs through the metabolic pathway of phenylalanine. medcraveonline.com In this pathway, phenylalanine is first converted to phenylpyruvic acid (PPA) through a transamination reaction. Subsequently, PPA is reduced to PLA. medcraveonline.com

Research has focused on optimizing the microbial production of PLA from PPA to achieve higher concentrations and productivity, which have been historically low in direct fermentation processes. nih.gov One approach involves using whole cells of microorganisms as biocatalysts for the conversion. For instance, whole cells of Bacillus coagulans SDM have been effectively used to convert PPA to PLA. nih.gov In a fed-batch bioconversion process, this method has demonstrated significant productivity. nih.gov

Another strategy involves the heterologous expression of enzymes, such as phenylpyruvate reductase, in host organisms like Escherichia coli to establish a biosynthetic pathway for PLA. frontiersin.org This metabolic engineering approach allows for the de novo synthesis of PLA from glucose, though many studies still focus on the more direct whole-cell catalytic synthesis from PPA due to its efficiency. frontiersin.org The high cost of PPA, however, remains a consideration for large-scale biocatalysis. frontiersin.org

The following table summarizes the results from a study on the bioconversion of phenylpyruvic acid to phenyllactic acid using Bacillus coagulans SDM.

| Parameter | Value |

| Initial PPA Concentration | 6.6 g/L (40 mM) |

| Initial Glucose Concentration | 36 g/L |

| Final PLA Concentration | 37.3 g/L |

| Average PLA Productivity | 2.3 g/L/h |

| Yield | 70% |

| Co-produced Lactic Acid | 66 g/L |

This data is derived from a fed-batch bioconversion process using intermittent substrate feeding to mitigate substrate inhibition. nih.gov

Enzyme-Mediated Bioconversions for Industrial and Fine Chemical Synthesis

Enzyme-mediated bioconversions of sodium phenylpyruvate are a cornerstone for the synthesis of various industrial and fine chemicals, with a significant focus on the production of phenyllactic acid. nih.gov The enzymes responsible for the conversion of phenylpyruvic acid to PLA are of considerable interest, though their specific identities can be equivocal in some microorganisms. nih.gov Lactate (B86563) dehydrogenases (LDHs) are key enzymes in this process, catalyzing the reduction of pyruvate (B1213749) and its analogs. nih.gov

These bioconversions often employ coenzymes such as NADH or NADPH, and the high cost of these cofactors has spurred research into cofactor regeneration systems to make the industrial application more economically viable. nih.gov One such system couples the activity of an L-lactate dehydrogenase with a glucose dehydrogenase, allowing for the reversible transformation of NADH and NAD+ and maintaining the intracellular redox balance. nih.govresearchgate.net

In vitro studies have demonstrated the high efficiency of these coupled enzyme systems. For example, by coupling a mutated L-lactate dehydrogenase with a glucose dehydrogenase, researchers have achieved near-complete conversion of 100 mM PPA to L-phenyllactic acid within 30 minutes. nih.gov

The table below presents data from an in vitro bioconversion of phenylpyruvic acid to L-phenyllactic acid using a coupled enzyme system.

| Parameter | Condition 1 | Condition 2 |

| Initial PPA Concentration | 100 mM | 200 mM |

| Glucose Concentration | 120 mM | 120 mM |

| Reaction Time | 30 min | 80 min |

| Conversion Yield | 99.4% | ~80% |

The bioconversion was conducted in a sodium acetate-acetate buffer (pH 5.0) at 40°C. nih.gov

Enhancement of Bio-active Compound Production in Fermentation Processes

Fermentation is a widely utilized process for the production and enhancement of bioactive compounds from various sources. nih.govnih.gov This process can alter the nutritional profile and increase the bioavailability of valuable molecules by breaking down complex structures. nih.gov The production of many bioactive compounds occurs as secondary metabolites after the primary growth phase of the microorganisms. core.ac.uk

In the context of sodium phenylpyruvate, its addition to fermentation media can serve as a direct precursor to enhance the yield of specific bioactive compounds. The most prominent example is the production of phenyllactic acid, where the addition of phenylpyruvic acid to the fermentation broth is a common strategy to boost output. medcraveonline.com This is particularly relevant as the transamination of phenylalanine to phenylpyruvic acid can be a rate-limiting step in the natural biosynthetic pathway in some microorganisms. frontiersin.org

Microbial fermentation is a recognized strategy for improving the nutraceutical properties of foods, with bioactive peptides being one of the key outcomes. nih.gov While the direct role of sodium phenylpyruvate in enhancing a wide range of other bioactive compounds is an area of ongoing research, its established role as a precursor for phenyllactic acid highlights the potential of using specific precursors to direct and enhance the synthesis of desired bioactive molecules during fermentation. medcraveonline.comfrontiersin.org The selection of the solid substrate and the microorganism are critical factors for achieving high yields of the target secondary metabolites in solid-state fermentation (SSF). core.ac.uk

Applications in Biocatalysis for Asymmetric Synthesis

Sodium phenylpyruvate is a valuable prochiral starting material in biocatalysis for the asymmetric synthesis of chiral compounds, particularly non-natural amino acids. acs.orgacs.org Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing enantiomerically pure molecules, which are crucial as building blocks for pharmaceuticals and agrochemicals. acs.orgnih.gov

Enzymes such as D-amino acid dehydrogenases (DAADHs) have been engineered to improve their catalytic efficiency for the reductive amination of phenylpyruvate to produce D-phenylalanines. acs.org Protein engineering techniques, including directed evolution and rational design, have been instrumental in overcoming limitations such as substrate scope and inhibition, thereby enhancing the applicability of these enzymes for large-scale synthesis. acs.org For instance, a D94A variant of a DAADH from Ureibacillus thermosphaericus exhibited an 8.5-fold increase in catalytic efficiency for the reductive amination of phenylpyruvate. acs.org

Another class of enzymes, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), has been employed for the asymmetric synthesis of N-arylated aspartic acids. acs.org This enzyme demonstrates a broad substrate scope and facilitates the addition of various arylamines to fumarate (B1241708) with high conversion rates and excellent enantiomeric excess. acs.org The use of biocatalysts in this manner provides a convenient and highly stereoselective route to important chiral N-arylated amino acids. acs.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Micellar Electrokinetic Capillary Chromatography)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like sodium phenylpyruvate. HPLC methods have been developed for the determination of phenylpyruvic acid in various matrices. egetipdergisi.com.tr These methods often utilize reverse-phase chromatography with a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com For applications requiring mass spectrometry detection, volatile buffers such as formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com HPLC offers high precision and recovery, making it a reliable method for quantitative analysis in clinical and research settings. nih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC) is a modification of capillary electrophoresis (CE) that extends its application to the separation of neutral analytes. wikipedia.orgnih.gov This technique is particularly useful for separating mixtures of both ionic and neutral compounds. nih.govijpsonline.com In MEKC, a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.orgasdlib.org Neutral analytes are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.orgasdlib.org This allows for the separation of a wide array of compounds, including pharmaceuticals and vitamins. asdlib.org Given the structure of phenylpyruvate, MEKC presents a viable and high-resolution analytical technique for its separation and quantification.

Mass Spectrometry-Based Characterization (e.g., Tandem Mass Spectrometry, Negative Ion Chemical Ionization-Gas Chromatography/Mass Spectrometry)

Tandem Mass Spectrometry (LC-MS/MS) , which combines liquid chromatography with mass spectrometry, is a highly sensitive and specific analytical method. egetipdergisi.com.tr This technique is increasingly used in clinical laboratories for the determination of low molecular weight analytes. egetipdergisi.com.tr LC-MS/MS provides superior analytical specificity compared to conventional HPLC and immunoassays. egetipdergisi.com.tr For the analysis of compounds like phenylpyruvic acid, LC-MS/MS offers a robust, sensitive, and rapid method that allows for simultaneous determination of multiple related compounds in complex matrices such as plasma and urine. nih.gov The use of deuterated internal standards in LC-MS/MS methods ensures high precision and accuracy. nih.gov

Negative Ion Chemical Ionization-Gas Chromatography/Mass Spectrometry (NICI-GC/MS) is another powerful technique for the quantification of phenylpyruvic acid, especially at low concentrations. nih.gov This method involves the derivatization of the analyte to make it volatile and suitable for gas chromatography. For phenylpyruvic acid, which is unstable, a common approach is to reduce it to the more stable phenyllactic acid, which is then derivatized. nih.gov NICI-GC/MS offers high sensitivity and allows for the use of stable isotope dilution techniques for accurate quantification. nih.gov This method has been successfully applied to measure the levels of phenylpyruvate and other phenylalanine metabolites in biological samples like brain tissue. nih.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of chemical compounds, including this compound. While basic 1D NMR provides fundamental information, advanced high-resolution and multi-dimensional NMR techniques are crucial for detailed structural elucidation, especially when analyzing the compound in complex mixtures or as part of larger molecular assemblies.

The process of structural elucidation for this compound using high-resolution NMR involves a systematic analysis of its ¹H and ¹³C NMR spectra. In a typical ¹H NMR spectrum, the chemical shifts, integration (signal area), and multiplicity (splitting pattern) of the proton signals provide a wealth of information. For instance, the protons on the phenyl group produce signals in the aromatic region, while the methylene (B1212753) (-CH₂-) protons adjacent to the phenyl ring appear at a distinct chemical shift.

For a more comprehensive analysis, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to identify adjacent protons within the molecule. Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the carbon framework. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, while an HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two to three bonds). This data is critical for definitively assigning each carbon signal and confirming the connectivity between the phenyl ring, the methylene group, and the α-keto-carboxylate moiety.

A practical research application of NMR in this context is the confirmation of reaction products. For example, in the development of biosensors, researchers have used NMR to verify the covalent attachment of phenylpyruvate to hydrogel polymer networks, confirming the success of the sensing mechanism at a molecular level.

Below is a table of typical, representative chemical shifts for the core structure of phenylpyruvate. Note that exact values can vary based on the solvent and pH.

Interactive Data Table: Representative NMR Chemical Shifts for Phenylpyruvate

| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Description |

| Phenyl | ¹H | 7.2 - 7.4 | Signals corresponding to the five protons of the benzene (B151609) ring. |

| Methylene | ¹H | ~4.0 | Signal for the two protons of the -CH₂- group adjacent to the phenyl ring. |

| Phenyl (C-H) | ¹³C | 127 - 130 | Signals for the protonated carbons within the benzene ring. |

| Phenyl (Quaternary) | ¹³C | ~134 | Signal for the carbon atom of the benzene ring attached to the side chain. |

| Methylene | ¹³C | ~40 | Signal for the -CH₂- carbon. |

| Carbonyl (Ketone) | ¹³C | ~195 | Signal for the ketone carbon (C=O). |

| Carbonyl (Carboxylate) | ¹³C | ~165 | Signal for the carboxylate carbon (COO⁻). |

Development of Novel Biosensing Platforms (e.g., Responsive Photonic Crystal Hydrogels)

This compound is a key analyte in the development of innovative biosensing technologies, particularly those aimed at monitoring the metabolic disorder phenylketonuria (PKU). A prominent example is the creation of responsive two-dimensional photonic crystal (2DPC) hydrogels for the quantification of human serum phenylpyruvate (PhPY). nih.govisotope.com

These advanced biosensors are engineered to detect PhPY, which is the enzymatic product of the reaction between phenylalanine (Phe) and phenylalanine dehydrogenase. nih.gov This makes the detection of phenylpyruvate a proxy for measuring phenylalanine levels, which is critical for PKU patients who must manage their dietary intake of this amino acid. spectrabase.comacs.org

The sensing mechanism is based on a functionalized hydrogel containing specific recognition groups. In a notable study, hydrogels were functionalized with oxyamine groups. nih.govisotope.com When sodium phenylpyruvate is introduced, its ketone group undergoes a chemoselective oxime ligation with the oxyamine groups on the hydrogel's polymer network. nih.govspectrabase.com This covalent attachment of the PhPY molecule to the hydrogel alters the polymer network's composition and structure. nih.govhmdb.ca

This structural modification causes the hydrogel to swell. nih.gov The hydrogel has a two-dimensional photonic crystal embedded within it. As the hydrogel swells, the spacing between the particles of the photonic crystal increases. spectrabase.com This change in interparticle spacing can be precisely measured by monitoring the diffraction of light passing through the material. isotope.com The magnitude of the change in diffraction is proportional to the concentration of phenylpyruvate in the sample, allowing for quantitative analysis. nih.gov

Research has demonstrated that this biosensing platform is effective even in complex biological fluids like human serum. nih.govisotope.com The findings represent a significant step toward developing simple, inexpensive, and efficient at-home test kits for PKU patients, analogous to glucose meters for diabetics. spectrabase.comacs.org

Interactive Data Table: Research Findings on Phenylpyruvate-Responsive Photonic Crystal Hydrogels

| Parameter | Finding | Significance | Reference |

| Sensing Mechanism | Chemoselective oxime ligation between hydrogel oxyamine groups and the ketone of phenylpyruvate. | Provides a specific and covalent binding interaction for sensitive detection. | nih.govspectrabase.com |

| Transduction Method | Swelling of the hydrogel upon PhPY binding, leading to a change in the 2DPC particle spacing. | Translates a chemical binding event into a measurable optical signal (light diffraction). | nih.govisotope.com |

| Analyte | Phenylpyruvate (PhPY), the enzymatic product of phenylalanine. | Enables indirect but effective monitoring of phenylalanine levels. | acs.org |

| Detection Environment | Demonstrated functionality in both buffer solutions and human serum. | Shows robustness and potential for real-world clinical and at-home applications. | nih.govisotope.com |

| Limit of Detection | Estimated at 19 µM for PhPY in human serum with a 30-minute detection time. | This sensitivity is comparable to the minimum blood phenylalanine concentrations in healthy individuals, making it clinically relevant. | nih.govspectrabase.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.